2-(2-Bromo-5-methoxyphenyl)acetonitrile
Overview
Description
2-(2-Bromo-5-methoxyphenyl)acetonitrile is a chemical compound that is part of a broader class of organic molecules that contain a bromo- and methoxy-substituted phenyl ring attached to an acetonitrile group. The presence of both electron-withdrawing (bromo) and electron-donating (methoxy) groups on the aromatic ring can influence the reactivity and physical properties of the molecule .
Synthesis Analysis
The synthesis of related compounds often involves the reaction of halogenated precursors with nucleophiles in the presence of a base. For instance, 6-bromo-1-butyl-3-ethoxycarbonyl-2-methylindol-5-yloxyacetonitrile was prepared by reacting 5-hydroxyindole with chloroacetonitrile, followed by regioselective bromination . Similarly, the synthesis of 2-(2-hydroxyphenyl)acetonitriles was achieved through the reaction of trimethylsilyl cyanide with o-quinone methides generated from 2-(1-tosylalkyl)phenols . These methods could potentially be adapted for the synthesis of 2-(2-Bromo-5-methoxyphenyl)acetonitrile by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(2-Bromo-5-methoxyphenyl)acetonitrile has been studied using various techniques. For example, the crystal structures of diastereoisomers of a related compound showed differences in torsion angles and hydrogen-bond interactions, which can affect the overall molecular conformation . The methoxy group in 2-(3-Bromo-4-methoxyphenyl)acetic acid was found to be almost coplanar with the phenyl ring, indicating that substituents on the aromatic ring can influence the molecular geometry .
Chemical Reactions Analysis
The reactivity of bromo- and methoxy-substituted compounds in chemical reactions is diverse. Brominated compounds can undergo nucleophilic substitution reactions, as seen in the formation of cyclopropane bis-lactones from 3-bromo-5-methoxyfuran-2(5H)-one . The presence of a methoxy group can also affect the photolysis reaction pathways, as observed in the decomposition of 1-bromo-2,2-bis(p-methoxyphenyl)ethene .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(2-Bromo-5-methoxyphenyl)acetonitrile can be inferred from related compounds. The presence of a bromine atom is known to be electron-withdrawing, while methoxy groups are electron-donating, which can influence the acidity and basicity of the molecule . The solubility and stability of such compounds in various solvents, such as acetonitrile, can be critical for their applications in synthesis and other chemical processes .
Scientific Research Applications
Photolysis and Radical Reactions
- A study analyzed the photolysis of compounds similar to 2-(2-Bromo-5-methoxyphenyl)acetonitrile, revealing insights into their decomposition and photoproduct formation under UV irradiation in solution (Johnen et al., 1992).
Chemical Synthesis and Reactions
- Research on the synthesis of indolenines involved reactions with 2-(2-Methoxyphenyl)acetonitrile derivatives, leading to the creation of compounds used in natural products and cyanine dyes (Huber et al., 2019).
Analytical Applications
- The compound was utilized in the determination of chenodeoxycholic acid in pharmaceutical preparations, demonstrating its role in analytical chemistry (Bousquet et al., 1997).
Pharmaceutical Research
- A study involved the synthesis of pyrimidine-5-carbonitrile derivatives using 2-(2-Methoxyphenyl)acetonitrile for evaluating their anticonvulsant and neurotoxicity effects (Shaquiquzzaman et al., 2012).
Organometallic Chemistry
- Research on N-Heterocyclic Carbene Gold(I) Complexes utilized similar compounds to 2-(2-Bromo-5-methoxyphenyl)acetonitrile in studying their reaction behavior in aqueous media, which is crucial for their development in medicinal chemistry (Goetzfried et al., 2020).
Safety And Hazards
The safety information indicates that 2-(2-Bromo-5-methoxyphenyl)acetonitrile is harmful if swallowed (H302) and may cause skin irritation (H315) and eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so (P305+P351+P338) .
Future Directions
properties
IUPAC Name |
2-(2-bromo-5-methoxyphenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-12-8-2-3-9(10)7(6-8)4-5-11/h2-3,6H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSZEBGUCILFSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50348661 | |
Record name | 2-(2-bromo-5-methoxyphenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50348661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromo-5-methoxyphenyl)acetonitrile | |
CAS RN |
27387-23-1 | |
Record name | 2-(2-bromo-5-methoxyphenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50348661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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